molecular formula C27H24N2O3 B10892680 9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B10892680
M. Wt: 424.5 g/mol
InChI Key: YVVAJUYYKCXBNR-ACCUITESSA-N
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Preparation Methods

The synthesis of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE typically involves multicomponent condensation reactions. One common method includes the condensation of aromatic aldehydes with naphthalen-2-ol and 5,5-dimethylcyclohexane-1,3-dione in the presence of a solid acid catalyst such as Fe3O4/SiO2/PPA nanoparticles . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves its interaction with specific molecular targets and pathways. In optoelectronic applications, its luminescent properties are attributed to the electronic transitions within the molecule, which are influenced by its rigid planar structure and the presence of electron-donating and electron-withdrawing groups . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular DNA, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds include other benzo[a]acridinone derivatives such as:

The uniqueness of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE lies in its specific structural modifications, which enhance its luminescent properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C27H24N2O3/c1-27(2)15-22-26(24(30)16-27)20(13-11-18-8-4-6-10-23(18)29(31)32)25-19-9-5-3-7-17(19)12-14-21(25)28-22/h3-14,20,28H,15-16H2,1-2H3/b13-11+

InChI Key

YVVAJUYYKCXBNR-ACCUITESSA-N

Isomeric SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)/C=C/C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C=CC5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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